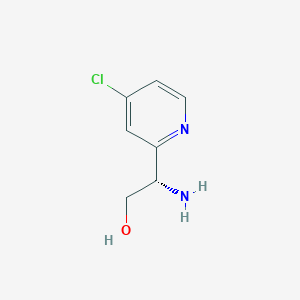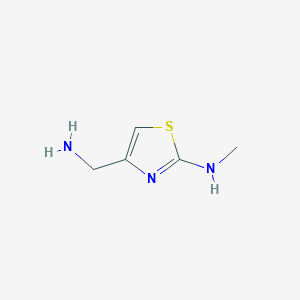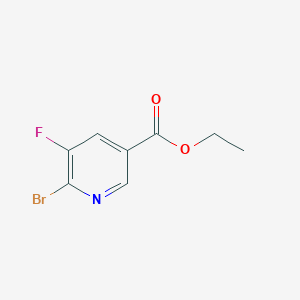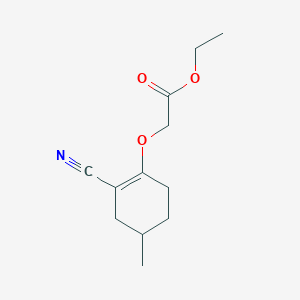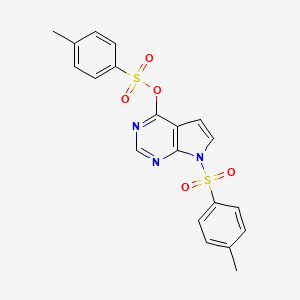
Tofacitinib impurity 22
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tofacitinib impurity 22 is a chemical compound related to tofacitinib, a Janus kinase inhibitor used primarily for the treatment of rheumatoid arthritis. Impurities in pharmaceutical compounds like tofacitinib are critical to identify and analyze as they can affect the efficacy and safety of the drug. This compound is one of the many impurities that can be formed during the synthesis or degradation of tofacitinib.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tofacitinib impurity 22 involves several steps. One method includes dissolving N-methyl-N-((3R,4R)-4-methylpiperidine-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-4-amine dihydrochloride in an organic solvent. This solution is then catalyzed by an acid-binding agent to react with methyl 3-chloro-3-oxopropanoate, forming methyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate. This intermediate is then dissolved in another organic solvent, and an alkaline reagent is added to adjust the pH to acidic conditions, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as acetylation, reduction, and ammoniation, followed by purification techniques like crystallization and chromatography to isolate the impurity .
Chemical Reactions Analysis
Types of Reactions
Tofacitinib impurity 22 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like m-chloroperbenzoic acid.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: m-Chloroperbenzoic acid
Reducing agents: Sodium borohydride
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Acid-binding agents, alkaline reagents
Major Products Formed
The major products formed from these reactions include various intermediates and by-products, such as methyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate and its derivatives .
Scientific Research Applications
Tofacitinib impurity 22 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and quality of tofacitinib.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of tofacitinib.
Industry: Utilized in the development and optimization of synthetic routes for tofacitinib production
Mechanism of Action
The mechanism of action of tofacitinib impurity 22 is closely related to that of tofacitinib. Tofacitinib is a Janus kinase inhibitor that blocks the signaling pathways of various cytokines, including interleukins-2, -4, -7, -9, -15, and -21. This inhibition modulates immune responses and reduces inflammation. This compound may also interact with these pathways, although its specific effects and molecular targets are less well-defined .
Comparison with Similar Compounds
Tofacitinib impurity 22 can be compared with other similar compounds, such as:
Tofacitinib impurity 42: Another impurity related to tofacitinib with a similar structure but different functional groups.
Tofacitinib impurity 34: A related compound with variations in the piperidine ring structure.
Tofacitinib impurity 62: A citrate salt form of a tofacitinib impurity with distinct chemical properties.
These compounds share similarities in their chemical structures and synthetic routes but differ in their specific functional groups and biological activities. This compound is unique in its specific formation pathway and potential interactions with biological targets.
Properties
CAS No. |
2250243-22-0 |
|---|---|
Molecular Formula |
C20H17N3O5S2 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
[7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H17N3O5S2/c1-14-3-7-16(8-4-14)29(24,25)23-12-11-18-19(23)21-13-22-20(18)28-30(26,27)17-9-5-15(2)6-10-17/h3-13H,1-2H3 |
InChI Key |
OANRVXOMNQRZTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CN=C3OS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



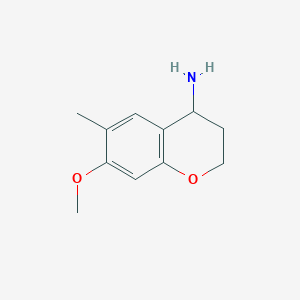
![N-(7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1,3,5,8(12),9-pentaen-5-yl)benzamide](/img/structure/B13036961.png)
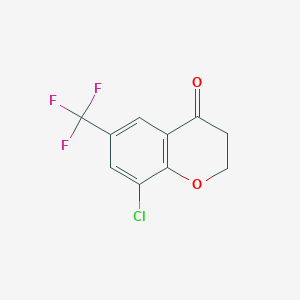
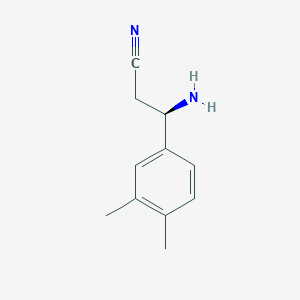
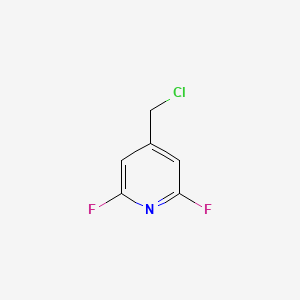
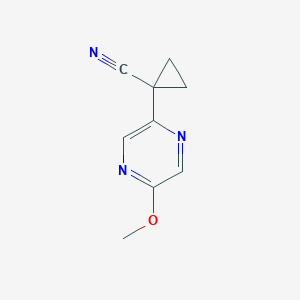
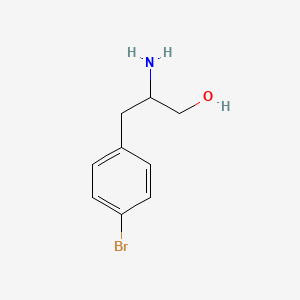
![(6-Bromoimidazo[1,2-A]pyridin-8-YL)methanol](/img/structure/B13036998.png)
